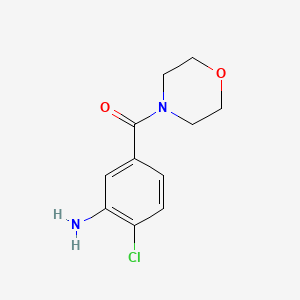
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
Descripción general
Descripción
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a chemical compound with the CAS Number: 915920-83-1 . It has a molecular weight of 240.69 and its molecular formula is C11H13ClN2O2 .
Physical and Chemical Properties This compound is a solid at room temperature . The InChI Code for this compound is 1S/C11H13ClN2O2/c12-9-2-1-8 (7-10 (9)13)11 (15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 .
Aplicaciones Científicas De Investigación
Optimization of Src Kinase Inhibitors
Research has demonstrated the potential of compounds related to 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline in the optimization of inhibitors targeting Src kinase activity, which plays a crucial role in cancer progression and metastasis. For instance, derivatives showing potent inhibition of Src kinase activity and Src-mediated cell proliferation were identified, highlighting the compound's utility in developing anti-cancer therapies (Boschelli et al., 2001).
Antimalarial Activity
Another significant application involves the synthesis of 4-anilinoquinolines with morpholino side chains, demonstrating potent in vitro and in vivo antimalarial activity. These compounds were effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, and one morpholino derivative was noted for curing mice infected with Plasmodium berghei, indicating a promising avenue for antimalarial drug development (Delarue et al., 2001).
Chemical Synthesis and Reaction Studies
In the realm of chemical synthesis, 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline derivatives have been explored for their reactivity and potential in creating novel compounds. For example, the reaction of 2-chloro-6-thio-7-methylpurine with morpholine, among others, yielded products with potential relevance in various chemical synthesis applications, expanding the toolkit available for heterocyclic compound development (Kochergin et al., 2012).
Material Science and Polymerization Catalysts
Further, derivatives of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline have been utilized in material science, particularly in the preparation of complexes for olefin polymerization. This showcases the compound's versatility not just in pharmaceuticals but also in facilitating the development of new materials with potential industrial applications (Jun et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3-amino-4-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNDXFDVSYZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586164 | |
| Record name | (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-83-1 | |
| Record name | (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




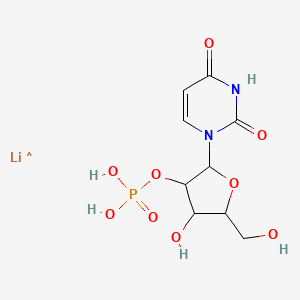
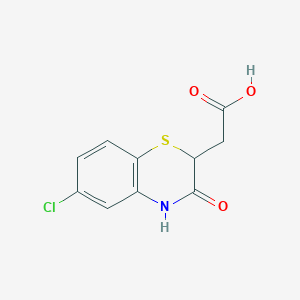
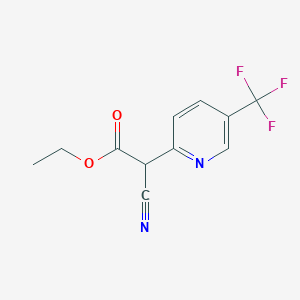
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
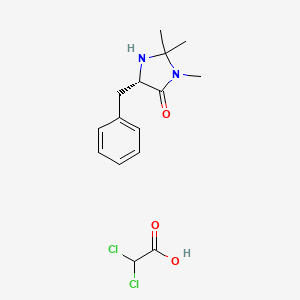
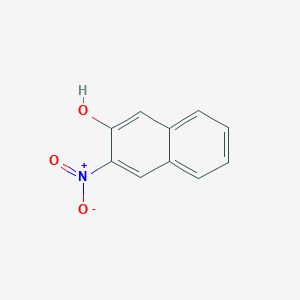
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid](/img/structure/B1627116.png)

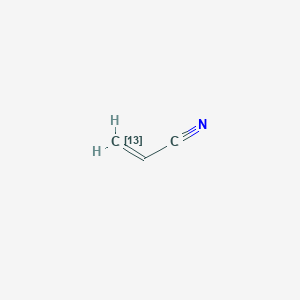
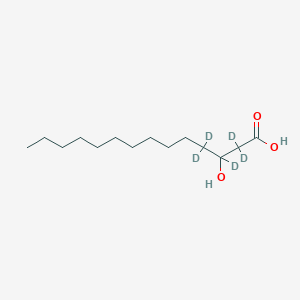
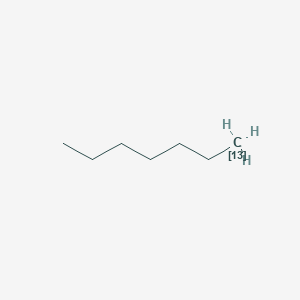
![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)
